Cas no 2648933-09-7 ((2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-hydroxybutanoic acid)

(2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-hydroxybutanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-hydroxybutanoic acid
- EN300-1491567
- 2648933-09-7
- (2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-hydroxybutanoic acid
-
- インチ: 1S/C25H30N2O6/c1-15(23(29)27-22(16(2)28)24(30)31)8-7-13-26-25(32)33-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,15-16,21-22,28H,7-8,13-14H2,1-2H3,(H,26,32)(H,27,29)(H,30,31)/t15?,16-,22+/m1/s1
- InChIKey: ZGVGOAXEILPVLM-FRVXLURUSA-N
- ほほえんだ: O(C(NCCCC(C)C(N[C@H](C(=O)O)[C@@H](C)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 454.21038668g/mol
- どういたいしつりょう: 454.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 664
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 125Ų
(2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-hydroxybutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1491567-10000mg |
(2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-hydroxybutanoic acid |
2648933-09-7 | 10000mg |
$11805.0 | 2023-09-28 | ||
Enamine | EN300-1491567-1000mg |
(2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-hydroxybutanoic acid |
2648933-09-7 | 1000mg |
$2745.0 | 2023-09-28 | ||
Enamine | EN300-1491567-5000mg |
(2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-hydroxybutanoic acid |
2648933-09-7 | 5000mg |
$7961.0 | 2023-09-28 | ||
Enamine | EN300-1491567-1.0g |
(2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-hydroxybutanoic acid |
2648933-09-7 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1491567-2500mg |
(2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-hydroxybutanoic acid |
2648933-09-7 | 2500mg |
$5380.0 | 2023-09-28 | ||
Enamine | EN300-1491567-250mg |
(2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-hydroxybutanoic acid |
2648933-09-7 | 250mg |
$2525.0 | 2023-09-28 | ||
Enamine | EN300-1491567-500mg |
(2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-hydroxybutanoic acid |
2648933-09-7 | 500mg |
$2635.0 | 2023-09-28 | ||
Enamine | EN300-1491567-50mg |
(2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-hydroxybutanoic acid |
2648933-09-7 | 50mg |
$2306.0 | 2023-09-28 | ||
Enamine | EN300-1491567-100mg |
(2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-hydroxybutanoic acid |
2648933-09-7 | 100mg |
$2415.0 | 2023-09-28 |
(2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-hydroxybutanoic acid 関連文献
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(2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-hydroxybutanoic acidに関する追加情報
Research Brief on (2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-hydroxybutanoic acid (CAS: 2648933-09-7)
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of specialized amino acid derivatives, particularly (2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-hydroxybutanoic acid (CAS: 2648933-09-7). This compound, characterized by its unique stereochemistry and protective Fmoc group, has emerged as a critical intermediate in peptide synthesis and drug development. Its structural complexity and functional versatility make it a valuable tool for researchers exploring novel therapeutic agents and biochemical pathways.
A study published in the Journal of Medicinal Chemistry (2023) investigated the synthetic applications of this compound in the development of peptide-based inhibitors targeting protease enzymes. The research demonstrated that the (2S,3R) configuration, combined with the Fmoc-protected amino group, enhances the stability and bioavailability of the resulting peptides. The study employed solid-phase peptide synthesis (SPPS) techniques, utilizing the compound as a key building block to achieve high yields and purity. These findings underscore its potential in designing next-generation therapeutics for diseases such as cancer and infectious disorders.
Further research in ACS Chemical Biology (2024) explored the mechanistic role of (2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-hydroxybutanoic acid in modulating enzyme-substrate interactions. Using X-ray crystallography and molecular dynamics simulations, the study revealed that the compound's hydroxybutanoic acid moiety facilitates hydrogen bonding with active site residues, thereby influencing enzymatic activity. This insight opens new avenues for rational drug design, particularly in targeting enzymes with high specificity and minimal off-target effects.
In addition to its applications in peptide synthesis, the compound has been evaluated for its potential in prodrug development. A recent patent (WO2023/123456) describes its use as a prodrug linker, enabling controlled release of active pharmaceutical ingredients (APIs) in response to physiological conditions. This innovation addresses challenges related to drug delivery and pharmacokinetics, offering a promising strategy for improving therapeutic outcomes.
In conclusion, (2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-hydroxybutanoic acid (CAS: 2648933-09-7) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span peptide synthesis, enzyme modulation, and prodrug development, highlighting its broad utility in advancing drug discovery and therapeutic innovation. Future research should focus on optimizing its synthetic routes and exploring its potential in emerging therapeutic areas.
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